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molecular formula C8H7NO4 B1267165 2-Aminoisophthalic acid CAS No. 39622-79-2

2-Aminoisophthalic acid

Cat. No. B1267165
M. Wt: 181.15 g/mol
InChI Key: LDOMKUVUXZRECL-UHFFFAOYSA-N
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Patent
US07696215B2

Procedure details

A solution of iodine monochloride (0.9 g) in glacial AcOH (1.7 ml) was added dropwise over 15 minutes to a stirred solution of 2-aminoisophthalic acid (1 g) in glacial AcOH (6.9 ml) at room temperature. The mixture was stirred for 2 hours and then poured into water (70 ml). The resultant orange solid was isolated by filtration, washed with water, diluted with MeOH and concentrated to yield 2-amino-5-iodoisophthalic acid (1.48 g); Mass Spectrum: M+H+ 308.
Quantity
0.9 g
Type
reactant
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step One
Name
Quantity
1.7 mL
Type
solvent
Reaction Step One
Name
Quantity
6.9 mL
Type
solvent
Reaction Step One
Name
Quantity
70 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[I:1]Cl.[NH2:3][C:4]1[C:12]([C:13]([OH:15])=[O:14])=[CH:11][CH:10]=[CH:9][C:5]=1[C:6]([OH:8])=[O:7].O>CC(O)=O>[NH2:3][C:4]1[C:12]([C:13]([OH:15])=[O:14])=[CH:11][C:10]([I:1])=[CH:9][C:5]=1[C:6]([OH:8])=[O:7]

Inputs

Step One
Name
Quantity
0.9 g
Type
reactant
Smiles
ICl
Name
Quantity
1 g
Type
reactant
Smiles
NC1=C(C(=O)O)C=CC=C1C(=O)O
Name
Quantity
1.7 mL
Type
solvent
Smiles
CC(=O)O
Name
Quantity
6.9 mL
Type
solvent
Smiles
CC(=O)O
Step Two
Name
Quantity
70 mL
Type
reactant
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
The mixture was stirred for 2 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The resultant orange solid was isolated by filtration
WASH
Type
WASH
Details
washed with water
ADDITION
Type
ADDITION
Details
diluted with MeOH
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
NC1=C(C(=O)O)C=C(C=C1C(=O)O)I
Measurements
Type Value Analysis
AMOUNT: MASS 1.48 g
YIELD: CALCULATEDPERCENTYIELD 87.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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